molecular formula C16H14N2O5 B14473401 2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid CAS No. 67912-57-6

2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid

Cat. No.: B14473401
CAS No.: 67912-57-6
M. Wt: 314.29 g/mol
InChI Key: CIFJZOSLPGSMPT-UHFFFAOYSA-N
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Description

2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid is an organic compound that features both an aromatic ring and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid typically involves multiple steps. One common method includes the nitration of an aromatic compound followed by acetylation and subsequent amination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and acetic anhydride for acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid is unique due to the presence of both the nitro and acetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

67912-57-6

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

2-[acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid

InChI

InChI=1S/C16H14N2O5/c1-11(19)17(15-5-3-2-4-14(15)16(20)21)10-12-6-8-13(9-7-12)18(22)23/h2-9H,10H2,1H3,(H,20,21)

InChI Key

CIFJZOSLPGSMPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2C(=O)O

Origin of Product

United States

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